molecular formula C13H18O5S B13444160 D,L-Tosylisopropylideneglycerol-d5

D,L-Tosylisopropylideneglycerol-d5

Cat. No.: B13444160
M. Wt: 291.38 g/mol
InChI Key: SRKDUHUULIWXFT-QJHRKUAUSA-N
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Description

D,L-Tosylisopropylideneglycerol-d5 is a deuterated derivative of tosylisopropylideneglycerol. It is a synthetic intermediate used in the production of various pharmaceuticals and has gained significant attention due to its potential therapeutic and industrial applications. The compound has a molecular formula of C13H13D5S and a molecular weight of 291.37 .

Preparation Methods

The synthesis of D,L-Tosylisopropylideneglycerol-d5 involves the tosylation of isopropylideneglycerol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tosyl group. The deuterated version is prepared by using deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

D,L-Tosylisopropylideneglycerol-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Common reagents used in these reactions include pyridine, lithium aluminum hydride, and chromium trioxide. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

D,L-Tosylisopropylideneglycerol-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: The compound is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

D,L-Tosylisopropylideneglycerol-d5 is unique due to its deuterated nature, which provides advantages in research and industrial applications. Similar compounds include:

    Tosylisopropylideneglycerol: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.

    Tosylisopropylideneglycerol-d3: Another deuterated derivative with fewer deuterium atoms, used for specific labeling purposes

These compounds share similar chemical properties but differ in their isotopic composition, which affects their behavior in various applications.

Properties

Molecular Formula

C13H18O5S

Molecular Weight

291.38 g/mol

IUPAC Name

[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D

InChI Key

SRKDUHUULIWXFT-QJHRKUAUSA-N

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Origin of Product

United States

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